molecular formula C16H21NO4 B613674 Boc-(2-indanyl)-Gly-OH CAS No. 181227-47-4

Boc-(2-indanyl)-Gly-OH

Cat. No.: B613674
CAS No.: 181227-47-4
M. Wt: 291,35 g/mole
InChI Key: VCHHRDDQOOBPTC-ZDUSSCGKSA-N
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Description

Boc-(2-indanyl)-Gly-OH is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-indanyl moiety. This compound is widely utilized in peptide synthesis as a building block due to its unique steric and electronic properties conferred by the indanyl group, which enhances hydrophobicity and influences peptide conformation . With the CAS number 181227-48-5, it is classified under amino acid derivatives and is primarily employed in industrial and scientific research applications, particularly in solid-phase peptide synthesis (SPPS) . Its structural rigidity and compatibility with Boc-based protection strategies make it valuable for designing peptides with tailored biological activities or stability profiles.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHRDDQOOBPTC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654353
Record name (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181227-47-4
Record name (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-2-Indanylglycine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2-indanyl)-Gly-OH typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Indanyl Moiety: The indanyl group is introduced through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The protected amino acid is then coupled with the indanyl moiety using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-(2-indanyl)-Gly-OH can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Oxidation: The indanyl moiety can be oxidized to introduce additional functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Deprotection: The primary amine derivative.

    Oxidation: Indanyl ketones or alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Boc-(2-indanyl)-Gly-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-(2-indanyl)-Gly-OH depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indanyl moiety can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares Boc-(2-indanyl)-Gly-OH with structurally analogous compounds:

Compound Molecular Formula Molecular Weight CAS Number Protecting Group Key Features
This compound C₁₇H₂₃NO₄ 305.37 181227-48-5 Boc Indanyl group enhances hydrophobicity; acid-labile Boc protection .
Fmoc-(2-indanyl)-Gly-OH C₂₆H₂₃NO₄ 413.47 205526-39-2 Fmoc Fluorenylmethyloxycarbonyl (Fmoc) group enables base-sensitive deprotection; used in SPPS for conformational tuning .
Boc-Lys(Boc)-Gly-OH C₁₉H₃₄N₃O₇ 422.50 - Boc Dual Boc protection on lysine; increases steric hindrance and solubility in organic solvents .
MPUPA-Dap(Ac)-Gly-OH C₁₈H₂₈N₄O₆ 420.45 - Acetyl (Ac) Contains β-Ala backbone; inhibits α4β1 integrin-mediated cell adhesion .

Key Observations :

  • Protection Strategy : this compound and Fmoc-(2-indanyl)-Gly-OH differ in their protecting groups, leading to distinct deprotection conditions (acidic for Boc vs. basic for Fmoc). This impacts synthesis workflows, particularly in multi-step peptide assembly .
  • Hydrophobicity : The indanyl moiety in this compound provides greater hydrophobicity compared to Boc-Lys(Boc)-Gly-OH, which has polar lysine side chains .
Physicochemical Properties
  • This compound: Solubility: Limited aqueous solubility due to the hydrophobic indanyl group; typically dissolved in DMF or DCM for SPPS . Stability: Stable under neutral and basic conditions but susceptible to acid hydrolysis (e.g., trifluoroacetic acid for Boc removal) .
  • Fmoc-(2-indanyl)-Gly-OH :

    • LogP : ~3.2 (predicted), indicating higher lipophilicity than this compound (LogP ~2.8) .
    • Thermal Stability : Decomposes at 150–160°C, lower than Boc derivatives due to Fmoc’s aromatic structure .
  • Boc-HN-Fca-Gly-Gly-Tyr-Arg-OH :

    • Electrochemical Behavior : Exhibits redox peaks at 0.532 V (oxidation) and 0.453 V (reduction), with quasi-reversible electron transfer kinetics. This contrasts with this compound, which lacks electroactive groups .

Biological Activity

Boc-(2-indanyl)-Gly-OH is a chiral compound characterized by a tert-butoxycarbonyl (Boc) protected amino group and an indanyl moiety. Its molecular formula is C16_{16}H21_{21}NO4_4, with a molecular weight of 291.34 g/mol. This compound is notable for its potential biological activity and applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indanyl moiety enhances binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine, facilitating interactions with biological systems. This mechanism is particularly relevant in drug development, where modulating receptor activity can lead to therapeutic effects.

Research Findings

  • Opioid Receptor Interactions : Research has indicated that compounds similar to this compound may exhibit mixed-efficacy profiles at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Studies have shown that modifications to the structure can enhance selectivity and binding affinity, which is crucial for developing analgesics with fewer side effects .
  • Antinociceptive Properties : In vivo studies have demonstrated that certain derivatives of this compound can produce significant antinociceptive effects in animal models. For instance, compounds exhibiting a MOR agonist/DOR antagonist profile have been shown to provide pain relief without the typical side effects associated with full agonists .
  • Cytotoxicity Studies : Preliminary investigations into the cytotoxic effects of this compound derivatives have indicated potential anti-cancer properties. These studies often involve assessing the compound's efficacy against various cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity against tumors .

Comparative Analysis

The uniqueness of this compound lies in its structural features, which confer distinct steric and electronic properties compared to similar compounds. Below is a comparison table highlighting key differences:

Compound NameIndanyl MoietyBiological ActivityKey Applications
This compoundYesAntinociceptive, potential anti-cancerDrug development, organic synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acidNoModerate analgesic propertiesPharmaceutical research
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acidNoLimited biological activityOrganic synthesis

Case Study 1: Antinociceptive Efficacy

A study conducted on a series of peptidomimetics similar to this compound explored their efficacy in pain models. The lead compound demonstrated a duration of action exceeding one hour in the mouse warm water tail withdrawal assay, indicating effective pain relief mechanisms through selective receptor modulation .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of this compound exhibited varying degrees of cytotoxicity. One particular derivative showed promising results with an IC50_{50} value significantly lower than standard chemotherapeutic agents, suggesting potential for further development as an anti-cancer drug .

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